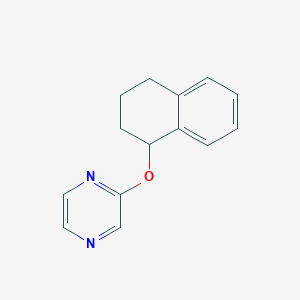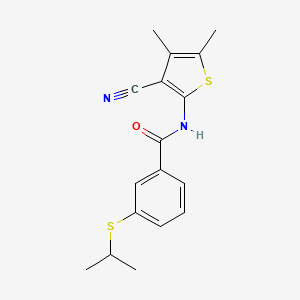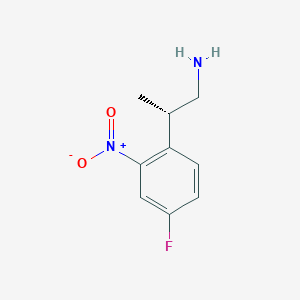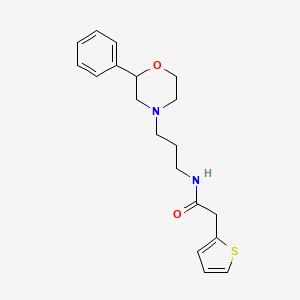
2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine” is a complex organic compound. It contains a pyrazine ring, which is a heterocyclic aromatic organic compound . Pyrazine is less basic than pyridine, pyridazine, and pyrimidine . It is also related to pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings .
Synthesis Analysis
The synthesis of pyrazine derivatives has been a subject of interest in medicinal chemistry . Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The pyrazine heterocycle is composed of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework . The C-N bond values in pyrazine are slightly larger than the expected Kekulé resonance due to the electron delocalization present in the ring .Chemical Reactions Analysis
Pyrazines and phenazines possess distinct chemical reactivity profiles, and have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery . Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities .Applications De Recherche Scientifique
Synthesis and Anticancer Evaluation
Research on the synthesis of related naphthalene and pyrazine derivatives, such as those involving reactions with different nucleophiles, has led to the development of compounds evaluated for their anticancer properties. For instance, the synthesis of hydroxy pyrazole and hydroxy oxazole derivatives from related structures has been explored, with some newly synthesized compounds evaluated as potential anticancer agents (Gouhar & Raafat, 2015).
Antibacterial Activity
Another significant application is in the development of compounds with antibacterial properties. Novel compounds, including pyrazoline derivatives synthesized by cyclization reactions, have demonstrated promising antibacterial activities against a range of Gram-positive and Gram-negative bacteria, highlighting their potential as new antibacterial agents (Rani et al., 2015).
Tumor Inhibitory and Antioxidant Activity
The synthesis of polyfunctionally substituted tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties has been investigated for their tumor inhibitory and antioxidant activities. Some derivatives showed promising potency against liver cancer cells and exhibited scavenging potency higher than ascorbic acid, indicating their therapeutic potential (Hamdy et al., 2013).
Cytotoxic Agents against Cancer Cells
The development of new dihydronaphthalene derivatives as potent cytotoxic agents against human cancer cells, such as MCF-7 breast cancer cells, is another area of interest. These studies contribute to the search for more effective and safer cancer treatments (Ahmed et al., 2020).
Anti-inflammatory and Analgesic Activities
Research has also focused on synthesizing tetrahydronaphthalene derivatives conjugated with functionalities like chalcone, pyridine, pyrazole, and isoxazole to explore their potential anti-inflammatory and analgesic activities. These studies aim to develop new nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced side effects (Hamdy & Kamel, 2012).
Orientations Futures
The future directions of “2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrazine” research could involve further exploration of its synthesis, mechanism of action, and potential applications in medicine. The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . Further studies are needed to clearly recognize the action mechanisms of pyrrolopyrazine derivatives .
Propriétés
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-6-12-11(4-1)5-3-7-13(12)17-14-10-15-8-9-16-14/h1-2,4,6,8-10,13H,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVRHDDSPFEFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methyl-3-nitrophenyl)methanone](/img/structure/B2657596.png)
![Methyl 2-[6-acetamido-2-(4-cyanobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2657598.png)
![Methyl 1-benzyl-5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2657599.png)



![1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol](/img/structure/B2657605.png)

![2-(2-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2657608.png)

![2-Chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine](/img/structure/B2657610.png)
![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2657611.png)
![4-(dipropylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2657615.png)
